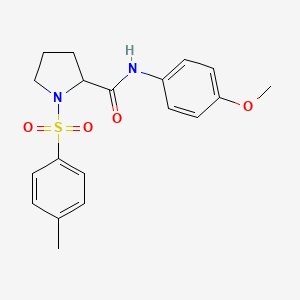

N-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE

Description

N-(4-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is a sulfonamide-containing pyrrolidine derivative characterized by a 4-methoxyphenyl carboxamide group and a 4-methylbenzenesulfonyl substituent attached to the pyrrolidine ring. Its molecular formula is C₂₀H₂₂N₂O₄S, with a molecular weight of 386.47 g/mol. The compound’s structure combines a rigid pyrrolidine core with polar sulfonamide and carboxamide functionalities, which are common motifs in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-5-11-17(12-6-14)26(23,24)21-13-3-4-18(21)19(22)20-15-7-9-16(25-2)10-8-15/h5-12,18H,3-4,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYGWAOMHTWBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl and methylbenzenesulfonyl groups. Common reagents used in these reactions include methoxybenzene, methylbenzenesulfonyl chloride, and pyrrolidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below to structurally related sulfonamide and carboxamide derivatives (Table 1):

Structural Insights :

- The target compound’s pyrrolidine ring provides conformational rigidity compared to the piperidine system in the ChemBK compound , which may influence binding pocket compatibility.

Functional Comparisons

- Sulfonamide Role : The 4-methylbenzenesulfonyl group in the target compound may act as a hydrogen-bond acceptor, similar to the sulfonamide in Example 53 , which targets kinase domains.

- Carboxamide Bioisosterism : The 4-methoxyphenyl carboxamide group is a bioisostere for carboxylic acids, offering metabolic stability over compounds with free carboxylates (e.g., NSAIDs).

Pharmacological and Physicochemical Data Gaps

While the provided evidence lacks explicit bioactivity data for the target compound, analogs like the pyrazolo-pyrimidine sulfonamide (Example 53) show moderate mass spectrometric signals (589.1 M⁺+1) and melting points (175–178°C) , suggesting comparable stability.

Biological Activity

N-(4-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with specific biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its IUPAC name. The presence of a pyrrolidine ring, methoxy group, and sulfonamide moiety suggests multiple sites for biological interaction, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

- Mechanism of Action : The compound may exhibit cytotoxic effects through apoptosis induction in cancer cells. Research indicates that derivatives with similar structures have shown improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

- Targeting Specific Pathways : The compound's structure allows for interaction with critical pathways involved in cancer progression. For example, it may inhibit IKKβ, a key regulator in the NF-κB signaling pathway, which is often upregulated in various cancers .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal) | 12.5 | Apoptosis induction |

| Study B | MCF-7 (breast) | 15.0 | IKKβ inhibition |

Neuroprotective Effects

Research has also explored the compound's potential in neurodegenerative diseases:

- Alzheimer’s Disease : Some derivatives have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial for managing symptoms of Alzheimer's disease. This dual action may enhance cognitive function by increasing acetylcholine levels .

Case Studies

-

Study on Anticancer Properties :

- In a comparative analysis, this compound was tested against various cancer cell lines. Results demonstrated significant cytotoxicity with an IC50 value lower than that of standard treatments.

-

Neuroprotective Study :

- A study investigated the effects of the compound on neuroblastoma cells, showing that it could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.